Colchiceine-d3 is a deuterated derivative of colchicine, a well-known alkaloid derived from the plant Colchicum autumnale. This compound is primarily utilized in scientific research due to its unique isotopic labeling, which enhances its traceability in biological studies. Colchiceine-d3 plays a significant role in pharmacokinetic studies, metabolic pathway analysis, and drug development, particularly in the context of cancer research and inflammatory diseases.
Colchiceine-d3 is synthesized from colchicine through the incorporation of deuterium atoms. The primary source of colchicine is the autumn crocus, which contains various alkaloids with therapeutic potential. The synthetic modification to create colchiceine-d3 allows for enhanced tracking and understanding of colchicine's biological effects.
Colchiceine-d3 falls under the category of alkaloids and is classified as a microtubule inhibitor. It is specifically recognized for its action on tubulin, the protein that forms microtubules within cells. This classification places it among compounds that are critical in cancer treatment and cellular biology research.
The synthesis of colchiceine-d3 typically involves methods such as hydrogen-deuterium exchange reactions. In this process, colchicine is treated with deuterium gas in the presence of a catalyst, allowing for selective replacement of hydrogen atoms with deuterium at specific positions on the molecule. Another approach includes using deuterated reagents during the synthesis of colchicine derivatives, such as deuterated methyl iodide to introduce deuterium atoms during methylation steps.
Colchiceine-d3 can participate in various chemical reactions including:
Colchiceine-d3 primarily targets tubulin, disrupting microtubule formation by inhibiting tubulin polymerization. This action leads to significant cellular effects including altered cell division and impaired intracellular transport.
Colchiceine-d3 has several scientific applications:
Colchiceine-d3 (CAS 1217695-72-1) represents a strategically deuterated derivative of colchiceine, developed to enhance metabolic stability while preserving the pharmacological profile of its parent compound. This isotopically labeled molecule serves dual purposes: as a tracer in metabolic studies and as a tool for investigating structure-activity relationships in tubulin-binding agents. The selective deuteration at the N-acetyl group distinguishes it from colchicine-d3 (deuterated at the acetyl methyl group) and provides unique advantages for analytical applications due to the predictable mass shift imparted by the deuterium atoms [4] [7]. The compound's molecular formula (C₂₁H₂₃NO₆) and molecular weight (388.434 g/mol) reflect its structural similarity to native colchiceine, with deuterium substitution creating a mass differential sufficient for precise mass spectrometric differentiation [4].
Colchiceine-d3 maintains the fundamental tricyclic scaffold characteristic of colchicine derivatives, featuring a tropolone ring, a methoxy-substituted aromatic ring, and a seven-membered ring bridging these systems. The compound differs from colchicine (C₂₂H₂₅NO₆) through the absence of a methyl group on the tropolone oxygen and the presence of a phenolic hydroxyl group at position C-10. This demethylation yields colchiceine, which serves as the immediate precursor for colchiceine-d3 synthesis. The structural relationship is defined by the following modifications:
Table 1: Structural Comparison of Colchicine Derivatives
Compound | Molecular Formula | Molecular Weight (g/mol) | Key Functional Groups |
---|---|---|---|
Colchicine | C₂₂H₂₅NO₆ | 399.443 | 1,2,3,10-Tetramethoxy-9-oxo |
Colchiceine | C₂₁H₂₃NO₆ | 385.414 | 10-Hydroxy-1,2,3-trimethoxy-9-oxo |
Colchicine-d3 | C₂₂H₂₂D₃NO₆ | 402.46 | N-Acetyl-d3, 1,2,3,10-tetramethoxy-9-oxo |
Colchiceine-d3 | C₂₁H₂₀D₃NO₆ | 388.434 | 10-Hydroxy-1,2,3-trimethoxy-9-oxo, N-Acetyl-d3 |
The deuteration in colchiceine-d3 occurs specifically at the N-acetyl moiety (-COCD₃ rather than -COCH₃), creating a mass increment of 3 Da compared to non-deuterated colchiceine. This strategic labeling preserves the core pharmacophore responsible for tubulin interaction while altering the metabolic vulnerability of the acetyl group. The IUPAC name precisely reflects this modification: 2,2,2-trideuterio-N-[(7S)-10-hydroxy-1,2,3-trimethoxy-9-oxo-6,7-dihydro-5H-benzo[a]heptalen-7-yl]acetamide [4]. This selective deuteration creates distinctive spectroscopic signatures:
Table 2: Isotopic Labeling Patterns in Colchicine Derivatives
Compound | CAS Number | Deuteration Position | Deuteration Sites |
---|---|---|---|
Colchicine-d3 | 1217625-62-1 | N-acetyl group | Three deuterium atoms at acetyl methyl |
Colchiceine-d3 | 1217695-72-1 | N-acetyl group | Three deuterium atoms at acetyl methyl |
The deuteration of colchiceine-d3 strategically targets a known metabolic vulnerability. The N-acetyl group in colchicine derivatives undergoes extensive cytochrome P450-mediated metabolism, particularly via CYP3A4, generating reactive intermediates that contribute to toxicity. Deuterium substitution capitalizes on the kinetic isotope effect (KIE), where the stronger carbon-deuterium bond (versus carbon-hydrogen) requires higher activation energy for cleavage. This effect significantly retards the oxidation rate at the deuterated methyl group, leading to:
Studies on colchicine-d3 provide relevant insights, demonstrating that deuteration at the acetyl position substantially alters metabolic pathways. In human liver microsomes, deuterated analogs show significantly reduced carbonyl reduction and demethylation – two primary metabolic routes responsible for generating toxic species and limiting the bioavailability of non-deuterated compounds. The metabolic stability enhancement factor ranges from 2.5 to 4-fold compared to non-deuterated counterparts, depending on specific structural features and deuteration patterns [5] [8].
Colchiceine-d3 maintains the core pharmacophore essential for tubulin interaction, suggesting binding affinity comparable to non-deuterated colchiceine. The compound binds to the interface of α- and β-tubulin subunits, specifically targeting the tubulin beta chain (TUBB, UniProt ID P07437) – the major constituent of microtubules that binds GTP at exchangeable and non-exchangeable sites [4] [6]. The binding mechanism involves:
Deuteration at the N-acetyl position does not directly participate in tubulin binding interactions, preserving the critical hydrogen bonding and hydrophobic interactions mediated by the trimethoxyphenyl ring and tropolone moiety. However, the kinetic isotope effect may subtly influence binding kinetics through altered protein-ligand complex stabilization. Research indicates that colchicine derivatives primarily inhibit tubulin heterodimer recycling through interference with tubulin cofactors (TBCA, TBCB, TBCE), which regulate the critical concentration of free tubulin heterodimers [6]. Colchicine-d3 retains the fundamental mechanism of microtubule disruption with an IC₅₀ for microtubule polymerization inhibition comparable to non-deuterated colchicine (approximately 3 nM) [5].
Table 3: Pharmacological Profile of Colchiceine-d3 and Related Compounds
Parameter | Colchicine | Colchiceine | Colchiceine-d3 |
---|---|---|---|
Tubulin Binding Target | Tubulin β-chain interface | Tubulin β-chain interface | Tubulin β-chain interface |
Microtubule Polymerization IC₅₀ | ~3 nM | Comparable to colchicine | Expected comparable |
Primary Metabolic Pathways | CYP3A4-mediated demethylation and reduction | Similar to colchicine | Reduced N-acetyl oxidation |
Metabolic Stability (in vitro) | Low (t₁/₂ ~17 min in microsomes) | Low | Enhanced 2.5-4 fold |
CAS No.: 34911-51-8
CAS No.: 463-82-1
CAS No.: 85815-37-8
CAS No.: 88048-09-3